molecular formula C14H15NO3S2 B3489742 methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate

methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B3489742
M. Wt: 309.4 g/mol
InChI Key: BQUWADWFOWEFFF-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with acetamido groups under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Chemical Reactions Analysis

Methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-8-9(2)20-13(12(8)14(17)18-3)15-11(16)7-10-5-4-6-19-10/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUWADWFOWEFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,5-dimethyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxylate

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